4-(naphthalen-2-ylmethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(naphthalen-2-ylmethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a naphthylmethyl group attached to the piperidine ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 4-(naphthalen-2-ylmethyl)piperidine hydrochloride can be achieved through various synthetic routes. One common method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Industrial production methods often involve the use of continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
4-(naphthalen-2-ylmethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as rhodium complexes . Major products formed from these reactions include various substituted piperidines and piperidinones .
Scientific Research Applications
4-(naphthalen-2-ylmethyl)piperidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(naphthalen-2-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups . For example, piperidine derivatives are known to exhibit anticancer, antiviral, and antimicrobial activities by targeting specific proteins and disrupting cellular processes .
Comparison with Similar Compounds
4-(naphthalen-2-ylmethyl)piperidine hydrochloride can be compared with other similar compounds, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine derivative with antiviral and anticancer properties.
Berberine: An isoquinoline alkaloid with antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound in various scientific research fields .
Properties
IUPAC Name |
4-(naphthalen-2-ylmethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-2-4-16-12-14(5-6-15(16)3-1)11-13-7-9-17-10-8-13;/h1-6,12-13,17H,7-11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APETVRBXGYTBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.